azane;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid

Toxicokinetics Biomonitoring Regulatory Risk Assessment

Ammonium perfluoroheptanoate (APFHpA; CAS 6130-43-4) is the ammonium salt of perfluoroheptanoic acid (PFHpA, C7HF13O2), belonging to the perfluorocarboxylic acid (PFCA) class of anionic fluorosurfactants. It dissociates in aqueous media to release the perfluoroheptanoate anion (C7), which exhibits the hallmark properties of perfluorinated surfactants—extreme chemical and thermal stability, low surface tension, and the capacity to form micelles and microemulsions.

Molecular Formula C7H4F13NO2
Molecular Weight 381.09 g/mol
CAS No. 6130-43-4
Cat. No. B15129873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazane;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid
CAS6130-43-4
Molecular FormulaC7H4F13NO2
Molecular Weight381.09 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]
InChIInChI=1S/C7HF13O2.H3N/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);1H3
InChIKeyJVZREVRTMWNFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ammonium Perfluoroheptanoate (CAS 6130-43-4): A C7 Perfluorocarboxylic Acid Salt with Favorable Elimination Kinetics and Established Industrial Utility


Ammonium perfluoroheptanoate (APFHpA; CAS 6130-43-4) is the ammonium salt of perfluoroheptanoic acid (PFHpA, C7HF13O2), belonging to the perfluorocarboxylic acid (PFCA) class of anionic fluorosurfactants [1]. It dissociates in aqueous media to release the perfluoroheptanoate anion (C7), which exhibits the hallmark properties of perfluorinated surfactants—extreme chemical and thermal stability, low surface tension, and the capacity to form micelles and microemulsions [2]. Industrially, APFHpA has been employed as an emulsifier in aqueous fluoropolymer dispersion polymerization and as a surfactant in specialized formulation contexts, including water-in-propellant microemulsions for inhalation drug delivery [3]. Because of its seven-carbon perfluorinated chain, APFHpA occupies a distinct position between short-chain (≤C6) homologs with very rapid elimination and long-chain (≥C8) homologs with pronounced bioaccumulation potential, making its pharmacokinetic and environmental fate profile a central consideration in scientific selection and procurement decisions [4].

Why Ammonium Perfluoroheptanoate Cannot Be Simply Substituted by Other PFCA Salts: Chain-Length-Dependent Pharmacokinetics and Performance Drive Selection


Within the PFCA salt series, simply interchanging homologs—such as substituting ammonium perfluoroheptanoate (C7) with the shorter-chain ammonium perfluorohexanoate (C6) or the longer-chain ammonium perfluorooctanoate (C8, APFO)—fundamentally alters both biological fate and functional performance. The perfluorocarbon chain length governs renal clearance efficiency, plasma elimination half-life, and bioaccumulation potential in a highly nonlinear manner [1]. For instance, while C7 is nearly completely eliminated renally in both male and female rats, C8 exhibits marked gender-dependent clearance, and C9–C10 show progressively diminishing renal excretion [1]. In humans, the serum elimination half-life spans orders of magnitude from C7 (~0.17 years) to C8 (1.7–2.7 years), directly impacting chronic exposure risk profiles [2]. Simultaneously, chain length dictates surfactant efficacy—critical micelle concentration (CMC), surface tension reduction, and microemulsion phase behavior all shift with each –CF2– increment [3]. These pharmacokinetic and physicochemical interdependencies mean that a user seeking a C7-specific balance of rapid elimination and effective surface activity cannot achieve equivalent results with a C6 or C8 analog. The quantitative evidence below substantiates exactly where APFHpA is differentiated.

Quantitative Differential Evidence for Ammonium Perfluoroheptanoate (CAS 6130-43-4) Versus Closest PFCA Analogs


Human Serum Elimination Half-Life: ~8–16-Fold Shorter Than Ammonium Perfluorooctanoate (C8, APFO)

In humans, the observed serum elimination half-life of perfluoroheptanoic acid (PFHpA, the dissociated anion of ammonium perfluoroheptanoate) is approximately 0.17 years (~62 days), compared to 1.7–2.7 years for perfluorooctanoic acid (PFOA, the anion of APFO) [1]. This represents an 8- to 16-fold shorter half-life for the C7 compound. An independent occupational biomonitoring study of ski wax technicians estimated a human elimination half-life for PFHpA of 70 days, compared to 32 days for perfluorohexanoic acid (PFHxA, C6), using a one-compartment toxicokinetic model [2]. The shorter half-life of C7 relative to C8 translates into lower steady-state body burden under equivalent chronic exposure, a parameter with direct implications for regulatory compliance and occupational health risk management.

Toxicokinetics Biomonitoring Regulatory Risk Assessment

Renal Clearance Profile: Near-Complete Elimination of C7 in Both Sexes Versus Gender-Dependent Retention of C8 and C9

In rat models, perfluoroheptanoate (C7) is almost completely eliminated renally in both male and female animals, whereas renal clearance of perfluorooctanoate (C8) and perfluorononanoate (C9) is much higher in female rats than in males, indicating a pronounced gender-dependent elimination pattern for the longer-chain homologs [1]. The mechanistic basis involves differential interaction with renal organic anion transporters (OAT1 and OAT3), which show affinity for C7–C9 PFCAs but result in distinctly different clearance outcomes as chain length increases [1]. This gender-independent elimination profile for C7 eliminates a key source of inter-individual pharmacokinetic variability present with C8-based surfactants, offering more predictable systemic exposure.

Renal toxicology OAT transporter Gender-dependent pharmacokinetics

Ion-Pair Reagent Performance in LC-ESI-MS: Perfluoroheptanoic Acid Compared to Trifluoroacetic Acid and Heptafluorobutanoic Acid

In a controlled head-to-head study evaluating volatile ion-pairing reagents for liquid chromatography–electrospray ionization mass spectrometry (LC-ESI-MS), perfluoroheptanoic acid was directly compared to trifluoroacetic acid (TFA, C2) and heptafluorobutanoic acid (HFBA, C4) for the analysis of eight amine analytes [1]. The fluorinated carboxylic acids, including perfluoroheptanoic acid, caused ESI signal suppression of approximately 30–80% relative to the ion-pair-free formic acid–ammonium formate buffer control [1]. Chromatographic performance of perfluoroheptanoic acid was found to be comparable to that of the conventional sodium heptane sulphonate additive [1]. Notably, no degradation of ESI interface performance was observed over 24 hours of continuous infusion with perfluoroheptanoic acid, establishing its suitability for long-duration LC-MS runs [1].

Analytical chemistry LC-MS Ion-pair chromatography Signal suppression

Critical Micelle Concentration: Chain-Length-Dependent Micellization Differentiates C7 from Shorter- and Longer-Chain PFCA Salts

The critical micelle concentration (CMC) of perfluoroheptanoic acid (the parent acid of APFHpA) has an experimentally determined logCMC of –1.54 (log mol/L), corresponding to approximately 0.029 mol/L (approximately 10.5 g/L for the acid form) [1]. This CMC value reflects a systematic chain-length-dependent trend in PFCA micellization, where each additional –CF2– group reduces the CMC by roughly one order of magnitude. Micellar aggregates of perfluoroheptanoate salts exhibit strong counterion binding and have an average diameter of 100–200 nm, which is considerably larger than ordinary surfactant micelles [2]. The mean lifetime of surfactant molecules in the monomer–aggregate exchange is approximately 10⁻⁶ s for the salt form, compared to 10⁻⁴ s for the acid and 10⁻¹ s for ethoxylated amide derivatives [2], providing direct kinetic differentiation of the ammonium salt from the free acid form.

Surfactant science Micellization Physicochemical characterization

Microemulsion Formation in Hydrofluorocarbon 134a: Ammonium Perfluoroheptanoate Compared to Ammonium Perfluorooctanoate and Sodium Perfluorooctanoate

In a systematic study of water-in-HFC 134a microemulsion formation, ammonium perfluoroheptanoate (C7) was directly compared with ammonium perfluorooctanoate (C8, APFO) and sodium perfluorooctanoate [1]. None of the three fluorinated ionic surfactants alone could produce clear, one-phase microemulsion systems; however, all three formed stable microemulsions when combined with a short-chain fluoro- or hydrocarbon alcohol cosurfactant at surfactant:cosurfactant weight-mixing ratios (Km) in the range 1:2 to 2:1 [1]. Notably, with hydrocarbon alcohol cosurfactants, a wide composition range of clear microemulsion regions was obtained and confirmed by photon correlation spectroscopy (PCS) to contain microemulsion droplets in the propellant-rich phase [1]. The study further demonstrated successful solubilization of the water-soluble drug terbutaline sulfate within these microemulsion droplets, confirming for the first time the feasibility of water-in-propellant 134a microemulsions using fluorinated ionic surfactants such as ammonium perfluoroheptanoate [1].

Pharmaceutical formulation Inhalation drug delivery Microemulsion HFC propellant

Regulatory Status: SVHC Identification and EU REACH Annex Inclusion for C7 PFCA Salts

Perfluoroheptanoic acid and its salts—including ammonium perfluoroheptanoate (CAS 6130-43-4), potassium perfluoroheptanoate (CAS 21049-36-5), sodium perfluoroheptanoate (CAS 20109-59-5), and perfluoroheptanoic acid (CAS 375-85-9)—have been identified as Substances of Very High Concern (SVHC) and included in the EU REACH Regulation Annex update as of January 17, 2023 [1]. APFHpA is additionally listed on the Japanese NITE Chemical Management database and flagged for reproductive toxicity hazards under the Japanese Industrial Safety and Health Act [2]. This regulatory trajectory parallels but is distinct from that of ammonium perfluorooctanoate (APFO, C8), which has faced earlier and more extensive global restriction due to its established bioaccumulative and toxic profile. The SVHC listing for C7 compounds means that any procurement decision must account for imminent authorization requirements, supply chain communication obligations under REACH Article 33, and potential future restriction—considerations that are less immediately pressing for C6 homologs (not currently SVHC-listed) but more established for C8 (already subject to widespread phase-outs).

Regulatory science REACH SVHC Chemical compliance

Recommended Application Scenarios for Ammonium Perfluoroheptanoate (CAS 6130-43-4) Based on Quantitative Differential Evidence


Pharmaceutical Inhalation Product Development: Water-in-HFC 134a Microemulsion Formulations Requiring Favorable Surfactant Elimination Kinetics

In pressurized metered-dose inhaler (pMDI) development using HFC 134a propellant, ammonium perfluoroheptanoate provides microemulsion-forming capability functionally comparable to ammonium perfluorooctanoate (APFO) when used with a short-chain alcohol cosurfactant at Km ratios of 1:2 to 2:1 [1]. This application scenario is specifically supported by the evidence that APFHpA enables water-in-propellant microemulsion formation and successful solubilization of water-soluble model drugs (e.g., terbutaline sulfate) [1], while simultaneously offering an approximately 8- to 16-fold shorter human serum elimination half-life than the C8 analog APFO [2]. For inhaled products where systemic exposure of the surfactant excipient is unavoidable, this kinetic advantage translates into a lower predicted steady-state body burden, which can simplify toxicological risk assessment in regulatory submissions.

LC-ESI-MS Method Development for Hydrophobic Amine Analytes Requiring Strong Ion-Pair Retention with MS-Compatible Volatility

Perfluoroheptanoic acid (the parent acid of APFHpA) is an effective volatile ion-pairing reagent for LC-ESI-MS analysis of basic analytes, with chromatographic performance comparable to sodium heptane sulphonate but with the advantage of full MS compatibility [1]. While signal suppression of 30–80% is observed (similar to TFA and HFBA), the longer C7 perfluorocarbon chain provides greater hydrophobic retention for amine analytes than the shorter C2 (TFA) or C4 (HFBA) alternatives [1]. The demonstrated stability of the ESI interface over 24 hours of continuous infusion with perfluoroheptanoic acid [1] supports its use in long-sequence, high-throughput analytical workflows where column equilibration and signal stability are critical. This scenario is most appropriate when chromatographic separation of structurally similar hydrophobic amines requires stronger ion-pairing than TFA or HFBA can deliver.

Fluoropolymer Emulsion Polymerization: Transitional Emulsifier Where C6 Performance Is Insufficient and C8 Is Regulatory Constrained

Ammonium perfluoroheptanoate has established precedent as a fluorinated emulsifier in aqueous emulsion polymerization of fluoromonomers (e.g., PTFE and melt-processable fluoropolymer production), occupying the same functional role historically served by ammonium perfluorooctanoate (APFO) [1]. Based on the CMC evidence, the C7 chain provides micellization and emulsifying capability intermediate between C6 and C8 [2]. In procurement contexts where ammonium perfluorohexanoate (C6) lacks sufficient emulsifying power to achieve target polymer particle size distributions or dispersion stability, but C8 (APFO) is commercially unavailable or prohibited due to Stockholm Convention and REACH restrictions, APFHpA represents a transitional alternative. However, procurement decisions must account for the SVHC listing of C7 PFCA salts under EU REACH , which imposes supply chain communication obligations and may foreshadow future authorization or restriction requirements.

Toxicokinetic Reference Standard for PFCA Chain-Length-Dependent Clearance Studies in Regulatory Toxicology

The well-characterized renal clearance and elimination half-life profile of perfluoroheptanoate (C7)—near-complete renal elimination in both sexes versus the gender-dependent clearance of C8 and C9 [1]—makes APFHpA a valuable reference compound in toxicokinetic studies investigating PFCA chain-length-dependent biological fate. Its intermediate position between short-chain PFCAs (C6, rapid clearance) and long-chain PFCAs (C8–C10, bioaccumulative) allows researchers to use C7 as a benchmark for evaluating structure–activity relationships in organic anion transporter (OAT) affinity, plasma protein binding, and renal resorption efficiency. The availability of independently validated human half-life data from both general population biomonitoring (~0.17 years) [2] and occupational cohort studies (70 days) provides a robust reference baseline for cross-study comparisons and physiologically based pharmacokinetic (PBPK) model validation.

Quote Request

Request a Quote for azane;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.